2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline is a chemical compound with the molecular formula C₁₃H₁₃Cl₂N and a molecular weight of 254.16 g/mol . It belongs to the quinoline class of organic compounds and contains two chlorine atoms and two ethyl groups.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the reaction of 2,6-dimethylquinoline with chloroacetaldehyde, followed by chlorination. The detailed synthetic route may vary depending on the specific conditions and reagents used.
Industrial Production: While information on large-scale industrial production methods is limited, research laboratories typically synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like strong acids, bases, and nucleophiles are commonly used in its reactions.
Major Products: The major products formed from these reactions include derivatives of the quinoline ring system, such as substituted quinolines or quinoline-based heterocycles.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in materials science or as intermediates in chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c1-8-5-11-7-10(3-4-14)13(15)16-12(11)6-9(8)2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBUINZWOECFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428906 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893724-61-3 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-6,7-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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